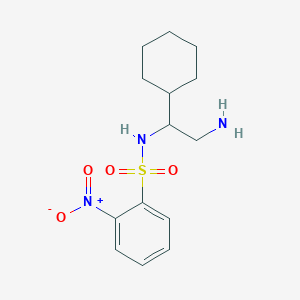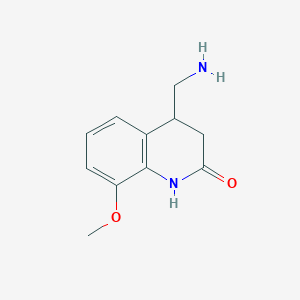
2-Hydroxycyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclohexane-1-sulfonamide is an organic compound with the molecular formula C6H13NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a cyclohexane ring with a hydroxyl group (-OH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexane-1-sulfonamide typically involves the reaction of cyclohexane-1,2-diol with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl ester, which subsequently undergoes nucleophilic substitution by ammonia or an amine to yield the sulfonamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of cyclohexane-1,2-diamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-Hydroxycyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an inhibitor of certain enzymes, which could lead to new treatments for diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but attached to an aniline ring.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfasalazine: Used in the treatment of inflammatory bowel disease, containing a sulfonamide group attached to a different aromatic ring.
Uniqueness: 2-Hydroxycyclohexane-1-sulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide group on a cyclohexane ring. This structural feature provides distinct chemical reactivity and potential for diverse applications compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-hydroxycyclohexane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2,(H2,7,9,10) |
InChI Key |
NZPQYVPXQWTSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13299222.png)


![4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13299246.png)
![2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13299247.png)
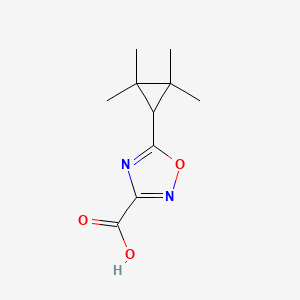
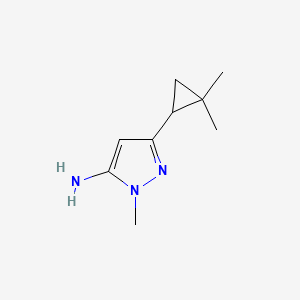
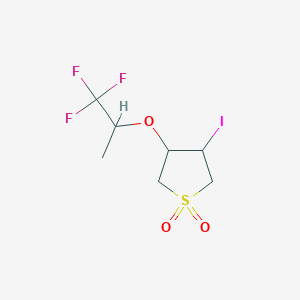
![3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine](/img/structure/B13299265.png)
